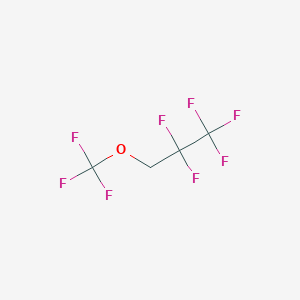

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Description

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUYYFGAIBTTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379770 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171182-94-8 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane"

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Abstract

This technical guide outlines a proposed synthetic pathway and predicted analytical characterization for the novel hydrofluoroether (HFE), this compound. Given the absence of this specific molecule in current chemical literature, this document leverages established principles of fluorine chemistry to provide a robust framework for its synthesis and identification. The proposed route utilizes a modified Williamson ether synthesis, starting from the known precursor 2,2,3,3,3-pentafluoropropan-1-ol. Predicted physicochemical properties and detailed spectroscopic signatures (NMR, MS, IR) are presented, based on data from structurally analogous compounds. This guide is intended for researchers in materials science, drug development, and specialty chemicals, offering a scientifically grounded starting point for the exploration of this new chemical entity.

Introduction: The Case for a Novel Hydrofluoroether

Hydrofluoroethers (HFEs) have emerged as a critical class of compounds, serving as environmentally acceptable replacements for chlorofluorocarbons (CFCs) and other ozone-depleting substances.[1] Their unique properties—low toxicity, low viscosity, thermal stability, and non-flammability—make them suitable for a wide range of applications, including as heat-transfer fluids, cleaning solvents for electronics, and refrigerants.[2][3][4]

The target molecule, this compound (CF₃CF₂CH₂OCF₃), represents a unique structure combining a pentafluoropropyl group with a trifluoromethoxy group. This combination is predicted to yield a compound with high density, low surface tension, and significant chemical inertness, potentially offering enhanced performance in specialized applications. This guide provides the foundational chemical knowledge required to synthesize and validate this target.

Proposed Synthetic Pathway

The synthesis of fluorinated ethers can be approached through several methods, including the addition of alcohols to fluoroolefins or the classic Williamson ether synthesis.[5][6] For the target molecule, a Williamson-type approach is proposed due to the availability of a suitable fluoroalcohol precursor. This strategy involves the formation of a fluorinated alkoxide, followed by its reaction with an electrophilic trifluoromethylating agent.

The overall proposed reaction is a two-step process:

-

Alkoxide Formation: Deprotonation of 2,2,3,3,3-pentafluoropropan-1-ol using a strong, non-nucleophilic base.

-

Trifluoromethoxylation: Nucleophilic attack of the resulting alkoxide on a suitable electrophilic reagent to form the C-O-CF₃ bond.

Caption: Proposed two-step synthesis of the target hydrofluoroether.

Rationale and Mechanistic Considerations

Step 1: Synthesis of 2,2,3,3,3-Pentafluoropropan-1-ol (Precursor)

The starting material, 2,2,3,3,3-pentafluoropropan-1-ol, is a known compound that can be synthesized via the reduction of pentafluoropropionic acid or its esters.[7][8][9] This provides a reliable and accessible entry point to the desired carbon skeleton.

Step 2: Alkoxide Formation and O-Trifluoromethylation

The Williamson ether synthesis traditionally involves an SN2 reaction between an alkoxide and an alkyl halide.[10][11] In this modified approach, the highly electron-withdrawn nature of the pentafluoropropyl group increases the acidity of the alcohol's proton, facilitating deprotonation with a strong base like sodium hydride (NaH).

The subsequent step is the most critical: the formation of the trifluoromethoxy group. This requires a reagent that can deliver an electrophilic "CF₃" moiety to the oxygen atom. While the highly toxic and explosive gas trifluoromethyl hypofluorite (CF₃OF) can perform this transformation, its extreme hazard profile makes it unsuitable for general laboratory use.[12][13]

A more plausible, though advanced, alternative involves the use of modern electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents).[14][15] These reagents have been successfully used for the O-trifluoromethylation of phenols and some alcohols.[15] The proposed mechanism involves the nucleophilic attack of the pentafluoropropoxide on the electrophilic center of the trifluoromethylating agent, leading to the formation of the target ether and a byproduct. The choice of such a reagent is predicated on the need for a powerful electrophile to react with the relatively stable, electron-deficient fluoroalkoxide.

Predicted Physicochemical and Spectroscopic Data

As this is a novel compound, all characterization data is predictive, based on established principles and data from analogous hydrofluoroethers.

Physicochemical Properties

The following table summarizes the predicted properties for the target molecule.

| Property | Predicted Value | Justification |

| Molecular Formula | C₄H₂F₈O | Based on chemical structure. |

| Molecular Weight | 218.04 g/mol | Calculated from the molecular formula. |

| Boiling Point | 45 - 55 °C | Estimated based on similarly sized HFEs.[1] |

| Density | ~1.55 g/mL at 25°C | HFEs typically have high densities.[2] |

| Appearance | Colorless liquid | Typical for hydrofluoroethers.[1] |

Spectroscopic Characterization

NMR spectroscopy, particularly ¹⁹F NMR, will be the most definitive technique for structural confirmation.

Table 2: Predicted NMR Data (Solvent: CDCl₃)

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~4.2 | Triplet (t) | JH-F ≈ 12-15 Hz | -O-CH ₂-CF₂- |

| ¹⁹F | ~ -60 to -65 | Singlet (s) | - | -O-CF ₃ |

| ~ -120 to -125 | Triplet (t) | JF-H ≈ 12-15 Hz | CF ₂-CH₂-O- | |

| ~ -80 to -85 | Singlet (s) | - | CF ₃-CF₂- | |

| ¹³C | ~122 | Quartet (q) | JC-F ≈ 275-280 Hz | -O-C F₃ |

| ~118 | Triplet of Quartets (tq) | JC-F ≈ 280-290 Hz (CF₃), JC-F ≈ 30-35 Hz (CF₂) | C F₃-CF₂- | |

| ~115 | Quartet of Triplets (qt) | JC-F ≈ 30-35 Hz (CF₂), JC-F ≈ 5-7 Hz (CF₃) | -C F₂-CH₂- |

| | ~65 | Triplet (t) | JC-F ≈ 25-30 Hz | -C H₂-CF₂- |

-

Rationale: The ¹H NMR chemical shift is downfield due to the adjacent electronegative oxygen and CF₂ group. The triplet multiplicity arises from coupling to the two fluorine atoms of the CF₂ group. For ¹⁹F NMR, the chemical shifts are estimated from known ranges for -OCF₃ and perfluoroalkyl groups.[16][17] The CF₂ group is expected to be a triplet due to coupling with the two protons of the CH₂ group. The ¹³C NMR spectrum will show characteristic large one-bond C-F coupling constants and smaller multi-bond couplings.[18][19]

The mass spectrum is expected to show a weak or absent molecular ion (M⁺) peak, which is common for highly fluorinated compounds.[20] The fragmentation pattern will be key for identification.

Table 3: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment Ion | Interpretation |

|---|---|---|

| 218 | [C₄H₂F₈O]⁺ | Molecular Ion (M⁺) |

| 149 | [C₃H₂F₅O]⁺ | Loss of ·CF₃ |

| 119 | [C₂F₅]⁺ | Loss of ·CH₂OCF₃ |

| 101 | [CH₂OCF₃]⁺ | Alpha-cleavage at ether bond |

| 69 | [CF₃]⁺ | Trifluoromethyl cation (often a base peak) |

| 51 | [CHF₂]⁺ | Rearrangement and fragmentation |

-

Rationale: The primary fragmentation pathways for fluorinated ethers involve cleavage of C-F and C-C bonds, as well as alpha-cleavage adjacent to the ether oxygen.[21][22] The loss of a stable ·CF₃ radical is a highly probable event. The [CF₃]⁺ ion at m/z 69 is a very common and often abundant fragment in the mass spectra of trifluoromethyl-containing compounds.

The IR spectrum will be dominated by strong absorbances from C-F bond stretching.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2980-3020 | Weak | C-H stretching of CH₂ group |

| 1250-1350 | Very Strong | Asymmetric C-F stretching (CF₃ group) |

| 1100-1200 | Very Strong | Symmetric C-F stretching (CF₃ and CF₂ groups) |

| 1050-1150 | Strong | C-O-C ether stretching |

-

Rationale: The region between 1000 cm⁻¹ and 1350 cm⁻¹ is often referred to as the "atmospheric window" and is where C-F and C-O stretching modes in fluorinated ethers produce very intense absorption bands.[23] These strong, characteristic peaks are a key identifying feature.

Hypothetical Experimental Protocols

The following protocols are provided as a guide and must be adapted based on laboratory conditions and a thorough risk assessment.

Synthesis of this compound

Materials:

-

2,2,3,3,3-Pentafluoropropan-1-ol (1 eq.)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

-

Electrophilic trifluoromethylating agent (e.g., Togni's reagent II, 1.2 eq.)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Argon or Nitrogen gas supply

Procedure:

-

Under an inert atmosphere (Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,3,3,3-pentafluoropropan-1-ol (1 eq.) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is complete.

-

Cool the mixture back to 0 °C.

-

In a separate flask, dissolve the electrophilic trifluoromethylating agent (1.2 eq.) in anhydrous THF.

-

Slowly add the solution of the trifluoromethylating agent to the alkoxide solution.

-

Allow the reaction to stir at room temperature overnight, monitoring progress by ¹⁹F NMR or GC-MS analysis of aliquots.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield the pure this compound.

Characterization Workflow

Caption: General workflow for the analytical characterization.

Safety and Handling

The synthesis and handling of highly fluorinated compounds require stringent safety protocols.

-

Precursor Hazards: 2,2,3,3,3-Pentafluoropropan-1-ol is a flammable liquid and vapor that causes skin and serious eye irritation.[24]

-

Reagent Hazards: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere. Electrophilic trifluoromethylating reagents are powerful oxidizers and should be handled with care.

-

Hydrofluoric Acid (HF) Risk: Although not used directly, reactions involving fluorinated compounds can potentially generate HF under certain conditions (e.g., thermal decomposition, or reaction with strong acids). All work must be performed in a certified chemical fume hood.[25][26][27][28][29]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile), must be worn at all times.[27][28]

-

Emergency Preparedness: An appropriate spill kit and access to a safety shower and eyewash station are mandatory. Personnel should be trained in the specific hazards of the chemicals being used.

Conclusion

This guide presents a comprehensive and scientifically plausible approach for the synthesis and characterization of the novel hydrofluoroether, this compound. By adapting the Williamson ether synthesis and employing modern electrophilic trifluoromethylating agents, a viable synthetic route is proposed. Furthermore, predictive analysis of its spectroscopic data provides a clear roadmap for its structural confirmation. This document serves as a foundational resource for researchers aiming to explore the properties and potential applications of this and other new fluorinated materials.

References

-

Wikipedia. (n.d.). Trifluoromethyl hypofluorite. Retrieved from [Link]

-

Andriushin, V.M., & Kirillov, V.V. (1999). Synthesis of fluorinated ethers from fluoroolefins and polyhydric alcohols. Fluorine Notes, 5(6). [Link]

-

Beier, P. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 1864-1873. [Link]

-

Shreeve, J. M., et al. (1999). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 64(10), 3518-3522. [Link]

-

Kornilov, V. V., et al. (2018). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 88(13), 2826-2841. [Link]

-

Grokipedia. (2026). Trifluoromethyl hypofluorite. Retrieved from [Link]

-

Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. [Link]

-

Young, C. J., et al. (2009). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 3, 14-22. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Stanek, V., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7548. [Link]

-

Chehidi, I., et al. (1992). Mass spectroscopy of α-fluorepoxides and some mono and polyfluorinated glycidic ethers. Journal of the Tunisian Chemical Society, 3, 153-162. [Link]

-

Bonnefoy, C., et al. (2022). ¹⁹F NMR and ¹³C{¹⁹F} NMR of CF3O⁻ species 1 (in CD3CN). ResearchGate. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of [(CF3)3BC(O)OH]. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

-

University of Toronto. (n.d.). Working Safely with Hydrofluoric Acid. Safety & Risk Services. [Link]

-

Chemistry LibreTexts. (2021). Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra (left) and ¹⁹F NMR spectra (right) of the CF3 group of.... Retrieved from [Link]

-

Safe Work Australia. (n.d.). SAFE USE OF HYDROFLUORIC ACID. Retrieved from [Link]

-

Environmental Health & Safety, University of Washington. (n.d.). Hydrofluoric Acid - Safe Operating Procedure. [Link]

-

Moggi, G., et al. (1986). End groups in fluoropolymers. Journal of Polymer Science: Polymer Letters Edition, 24(11), 575-578. [Link]

-

Royal Society of Chemistry. (2023). A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. Dalton Transactions. [Link]

-

McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]

-

SpectraBase. (n.d.). TI-CL3-O-CH2-CF3-(THF)(2). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic and other physical properties of several hydrofluoro-compounds. Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (n.d.). Hydrofluoric Acid (HF). [Link]

-

Kehren, J. (n.d.). A Comparison of Hydrofluoroether and Other Alternative Solvent Cleaning Systems. 3M. [Link]

-

Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235. [Link]

-

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

Sources

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. solvents.net.au [solvents.net.au]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 7. Pentafluoro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 8. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluoromethyl hypofluorite - Wikipedia [en.wikipedia.org]

- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable elect ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08404J [pubs.rsc.org]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 21. sctunisie.org [sctunisie.org]

- 22. researchgate.net [researchgate.net]

- 23. benthamopen.com [benthamopen.com]

- 24. scbt.com [scbt.com]

- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 26. auckland.ac.nz [auckland.ac.nz]

- 27. ehs.unl.edu [ehs.unl.edu]

- 28. mcgill.ca [mcgill.ca]

- 29. - Division of Research Safety | Illinois [drs.illinois.edu]

The Definitive Guide to the Physicochemical Properties of Novel Hydrofluoroethers: A Handbook for Pharmaceutical Scientists

Foreword: The Imperative for Advanced Excipients in Modern Drug Development

In the dynamic landscape of pharmaceutical research and development, the pursuit of novel excipients is not merely an academic exercise but a critical necessity. The limitations of conventional solvents and delivery agents often present formidable challenges in formulating complex drug molecules, ensuring their stability, and achieving optimal therapeutic outcomes. Hydrofluoroethers (HFEs) have emerged as a promising class of compounds, offering a unique combination of properties that can address many of these challenges. Their tunable solvency, low toxicity, and favorable environmental profile position them as versatile tools for the modern pharmaceutical scientist. This guide provides an in-depth exploration of the core physicochemical properties of novel HFEs, offering both foundational knowledge and practical insights for their application in drug development.

Introduction to Hydrofluoroethers: A New Frontier in Pharmaceutical Formulation

Hydrofluoroethers (HFEs) are a class of organic compounds characterized by the presence of one or more ether linkages and fluorine atoms.[1][2][3] Unlike their predecessors, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFEs have a negligible ozone depletion potential (ODP) and a lower global warming potential (GWP), making them environmentally sustainable alternatives.[2] Their unique molecular structure, combining a fluoroalkyl group with an alkyl group via an ether oxygen, imparts a range of desirable physicochemical properties, including chemical inertness, thermal stability, low surface tension, and non-flammability.[1][2][3][4]

From a pharmaceutical perspective, these properties translate into a multitude of potential applications, from their use as solvents in the synthesis of active pharmaceutical ingredients (APIs) and for equipment sterilization to their potential as components in advanced drug delivery systems.[1] This guide will systematically dissect the key physicochemical properties of HFEs, providing the foundational knowledge necessary for their effective evaluation and implementation in pharmaceutical research and development.

Core Physicochemical Properties of Novel Hydrofluoroethers

The utility of HFEs in pharmaceutical applications is intrinsically linked to their distinct physicochemical properties. Understanding these properties is paramount for formulators seeking to leverage their unique characteristics.

Boiling Point and Vapor Pressure: The Gateway to Diverse Applications

The boiling point of HFEs typically ranges from 50°C to nearly 100°C, a characteristic that is highly dependent on their molecular weight and structure.[2] This moderate boiling range, coupled with their corresponding vapor pressures, makes them suitable for a variety of applications. For instance, HFEs with lower boiling points can be ideal for use as co-solvents or propellants in aerosol formulations, analogous to the use of hydrofluoroalkanes (HFAs) in metered-dose inhalers (MDIs).[5][6][7][8] Conversely, higher boiling point HFEs are well-suited for use as reaction solvents where elevated temperatures are required.

The vapor pressure of an HFE is a critical parameter for applications involving evaporation, such as in solvent-based coating or drying processes. The relationship between temperature and vapor pressure for a given HFE can be determined experimentally using techniques like ebulliometry.

Density: A Key Parameter in Formulation Design

The density of liquid HFEs is another important property that influences their behavior in multi-component systems. Knowledge of density is crucial for:

-

Formulation of Suspensions: In suspension-based formulations, matching the density of the liquid phase to that of the suspended particles can significantly improve the physical stability of the product by reducing sedimentation or creaming.

-

Fluid Dynamics: In manufacturing processes involving fluid transfer, density is a key input for engineering calculations.

The following table summarizes the density of several commercially available HFEs at standard conditions.

| Hydrofluoroether | Chemical Formula | Density (g/mL at 25°C) |

| HFE-7000 | C3F7OCH3 | ~1.43 |

| HFE-7100 | C4F9OCH3 | ~1.52 |

| HFE-7200 | C4F9OC2H5 | ~1.43 |

| HFE-7300 | C4F9OC3H7 | ~1.67 |

| HFE-7500 | C2F5CF(OCH3)C3F7 | ~1.61 |

Viscosity: Influencing Flow and Processability

HFEs are characterized by their low viscosity, which is a significant advantage in many pharmaceutical applications.[2][3] Low viscosity contributes to:

-

Ease of Handling and Processing: HFEs can be easily pumped and mixed, simplifying manufacturing processes.

-

Improved Wetting and Spreading: Their ability to readily wet surfaces is beneficial in cleaning applications and in the preparation of uniform coatings.

-

Enhanced Mass Transfer: In reaction systems, low viscosity facilitates better mixing and mass transfer, potentially leading to improved reaction rates and yields.

The viscosity of HFEs is temperature-dependent, generally decreasing as temperature increases. This relationship can be accurately measured using viscometers, such as falling-body or vibrating-wire viscometers.

Surface Tension: A Determinant of Interfacial Phenomena

The low surface tension of HFEs is one of their most defining characteristics.[3] This property is critical in applications where interfacial phenomena play a key role, such as:

-

Wetting and Spreading: Low surface tension allows HFEs to spread easily over surfaces, making them excellent cleaning agents and vehicles for delivering APIs to surfaces.

-

Emulsion and Suspension Formation: While HFEs are generally immiscible with water, their low interfacial tension with other liquids can be advantageous in the formulation of emulsions and suspensions with the aid of appropriate surfactants.

-

Penetration into Porous Materials: Their ability to penetrate into small pores and crevices is beneficial for cleaning and for delivering drugs to complex matrices.

Solubility and Miscibility: The Key to Formulation Versatility

The solubility characteristics of HFEs are complex and depend on the specific HFE and the solute . Generally, HFEs are good solvents for many organic compounds, particularly those with some degree of fluorination.[9] However, their miscibility with highly polar solvents like water is typically low.

This selective solubility can be leveraged in various ways:

-

Extraction and Purification: HFEs can be used to selectively extract compounds from complex mixtures.

-

Co-solvent Systems: By blending HFEs with other solvents, such as ethanol, it is possible to create solvent systems with tailored properties to dissolve a wide range of APIs.[9]

-

Drug Delivery: The solubility of a drug in an HFE-based vehicle is a critical factor in determining its potential for delivery. For instance, in transdermal drug delivery, the partitioning of the drug from the vehicle into the skin is a key step.

The following diagram illustrates the concept of using a co-solvent to enhance the solubility of an API in an HFE-based system.

Caption: Use of a co-solvent to improve API solubility in HFEs.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is the cornerstone of effective formulation development. This section outlines the standard experimental protocols for characterizing novel HFEs.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Ebulliometry):

-

Place a known volume of the HFE sample into the ebulliometer.

-

Heat the sample gently and uniformly.

-

Monitor the temperature of the vapor and the liquid.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium, and the temperature remains constant.

-

Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Measurement of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Vibrating Tube Densimeter):

-

Calibrate the instrument using two standards of known density (e.g., dry air and deionized water).

-

Inject the HFE sample into the oscillating U-tube.

-

The instrument measures the period of oscillation of the tube, which is related to the density of the sample.

-

The temperature of the sample is precisely controlled during the measurement.

-

The density is calculated automatically by the instrument's software.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow.

Methodology (Falling Body Viscometer):

-

A precisely machined body (sphere or cylinder) is allowed to fall through the HFE sample contained in a temperature-controlled tube.

-

The time it takes for the body to fall a known distance is measured.

-

The viscosity of the fluid is calculated based on the fall time, the densities of the body and the fluid, and the geometry of the system.

The following workflow illustrates the process of viscosity measurement using a falling body viscometer.

Caption: Workflow for viscosity measurement.

Surface Tension Determination

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Methodology (Du Noüy Ring Method):

-

A platinum-iridium ring is submerged in the HFE sample.

-

The force required to pull the ring from the surface of the liquid is measured using a tensiometer.

-

The surface tension is calculated from this force, the dimensions of the ring, and a correction factor.

Applications in Pharmaceutical Sciences: A Forward Look

The unique physicochemical profile of HFEs opens up exciting possibilities in pharmaceutical and drug development:

-

Novel Drug Delivery Systems: Their properties make them interesting candidates for use in transdermal patches, inhalation aerosols, and ophthalmic formulations. In transdermal delivery, their ability to act as penetration enhancers for certain APIs warrants further investigation.

-

API Synthesis and Purification: As environmentally friendly solvents, they can replace less desirable solvents in various stages of API manufacturing, leading to greener and safer processes.

-

Medical Device Cleaning and Coating: Their excellent cleaning properties and material compatibility make them ideal for cleaning sensitive medical devices and for depositing thin coatings of lubricants or other functional materials.

Conclusion: Embracing Innovation in Pharmaceutical Formulation

Hydrofluoroethers represent a significant advancement in solvent and excipient technology. Their favorable safety, environmental, and physicochemical profiles make them highly attractive for a wide range of applications in the pharmaceutical industry. By understanding and harnessing their unique properties, researchers and formulation scientists can unlock new possibilities in drug development, leading to safer, more effective, and more sustainable medicines.

References

- Steckel, H., & Müller, B. W. (1998). Influence of propellant composition on drug delivery from a pressurized metered-dose inhaler. Drug development and industrial pharmacy, 24(8), 763–770.

-

Mount Sinai. (n.d.). What You Need to Know about Metered Dose Inhalers and the HFA Propellant. Retrieved from [Link]

- The Medical Letter Inc. (2008). In Brief: New Propellants for Albuterol Metered-Dose Inhalers. The Medical Letter on Drugs and Therapeutics.

- Pastore, S., Kalia, Y. N., Horstmann, M., & Roberts, M. S. (2018). Heat: A Highly Efficient Skin Enhancer for Transdermal Drug Delivery. Frontiers in Bioengineering and Biotechnology, 6, 10.

- de Fátima Pires, L., & de Fátima Pires, L. (2007). [Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers: history, pulmonary deposition, pharmacokinetics, efficacy and safety].

- Wu, Y., & Li, Y. (2007). Influence of water on the solubility of two steroid drugs in hydrofluoroalkane (HFA) propellants. Journal of pharmaceutical sciences, 96(8), 2110–2121.

-

CBS News. (2024, September 19). Propellants in regularly prescribed inhalers are accelerating global warming. Retrieved from [Link]

- Powell, R. (1999). Use of hydrofluoro ethers as solvents for organic molecules.

-

Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

- Witting, M., & Witting, M. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications.

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Friesen, C. M., Newton, J. J., Harder, J., & Iacono, S. T. (2022). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. In B. Améduri (Ed.), Perfluoroalkyl Substances: Synthesis, Applications, Challenges and Regulations (pp. 166-356). The Royal Society of Chemistry.

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

- Shah, J., & Shah, J. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Therapeutic delivery, 13(2), 101–118.

-

Ecolink Inc. (2022, May 27). Hydrofluoroethers - Flammable Chemicals - Organic Solvent. Retrieved from [Link]

-

Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from [Link]

Sources

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 3. labinsights.nl [labinsights.nl]

- 4. lsschemicals.com [lsschemicals.com]

- 5. Influence of propellant composition on drug delivery from a pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mountsinai.org [mountsinai.org]

- 7. In Brief: New Propellants for Albuterol Metered-Dose Inhalers | The Medical Letter Inc. [secure.medicalletter.org]

- 8. [Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers: history, pulmonary deposition, pharmacokinetics, efficacy and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FR2771408A1 - Use of hydrofluoro ethers as solvents for organic molecules - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Introduction to 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

This compound (C₄H₃F₈O) is a highly fluorinated ether. The presence of extensive fluorination imparts unique physicochemical properties, such as enhanced thermal stability, chemical resistance, and altered polarity.[1] These characteristics make fluorinated ethers valuable in diverse applications, including their use as solvents, heat-transfer fluids, and components in pharmaceutical and agrochemical compounds.[2][3]

Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive evidence of a compound's identity and purity. For a molecule with multiple fluorine environments like the one , multinuclear NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool.[3][4][5]

Below is the chemical structure of the target compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[4] The analysis will involve ¹H, ¹⁹F, and ¹³C NMR, with a focus on the characteristic chemical shifts and complex spin-spin coupling patterns.

Predicted ¹H NMR Spectrum

The molecule contains a single, isolated proton environment: the methyl group (-CH₃) at the C1 position.

-

Chemical Shift (δ): This proton is attached to a carbon adjacent to a heavily fluorinated carbon (C2). The strong electron-withdrawing effect of the five fluorine atoms on the neighboring carbons will deshield this proton. The chemical shift is expected to be in the range of 3.5 - 4.5 ppm .

-

Multiplicity: The proton will couple with the two fluorine atoms on C2 (²JHF) and potentially with the two fluorine atoms on C3 (³JHF). The coupling to the CF₂ group at C2 will likely be the most significant, splitting the proton signal into a triplet . Further coupling to the CF₂ group at C3 might introduce additional complexity, potentially resulting in a triplet of triplets .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be the most informative, revealing three distinct fluorine environments. We will use CFCl₃ (0 ppm) as the reference.

-

-OCF₃ Group: The three fluorine atoms of the trifluoromethoxy group are equivalent. They are relatively deshielded and are expected to appear as a singlet in the range of -55 to -65 ppm . The absence of adjacent protons or fluorine atoms within three bonds means significant coupling is not expected.

-

-CF₂-O- Group (C3): These two fluorine atoms are adjacent to an oxygen atom and the C2-CF₂ group. Their chemical shift is predicted to be in the region of -80 to -95 ppm . This signal will be split into a triplet by the two adjacent fluorine atoms on C2 (³JFF).

-

-CF₂-CH₃ Group (C2): These two fluorine atoms are adjacent to both the C3-CF₂ group and the C1-CH₃ group. They are expected to resonate in the range of -120 to -135 ppm . The signal will be a complex multiplet. It will be split into a triplet by the C3-CF₂ group (³JFF) and further split into a quartet by the three protons of the methyl group (²JFH). This would result in a triplet of quartets .

Caption: Predicted NMR coupling pathways and resulting signal multiplicities.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct carbon signals, all of which will be split by the attached fluorine atoms.

-

C1 (-CH₃): Expected around 50-60 ppm . It will be split into a triplet by the two fluorine atoms on C2 (²JCF).

-

C2 (-CF₂-): Expected around 110-125 ppm . This signal will be a triplet due to the two attached fluorine atoms (¹JCF) and will show further coupling to the fluorines on C3 and the protons on C1.

-

C3 (-CF₂-O-): Expected around 115-130 ppm . It will appear as a triplet due to the two attached fluorine atoms (¹JCF) and will also be coupled to the fluorines on C2.

-

C4 (-OCF₃): Expected around 120-130 ppm . This signal will be a quartet due to the three attached fluorine atoms (¹JCF).

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

| ¹H | |||

| -CH₃ | 3.5 - 4.5 | Triplet of Triplets | ²J(H,F), ³J(H,F) |

| ¹⁹F | |||

| -OCF₃ | -55 to -65 | Singlet | - |

| -CF₂-O- | -80 to -95 | Triplet | ³J(F,F) |

| -CF₂-CH₃ | -120 to -135 | Triplet of Quartets | ³J(F,F), ²J(F,H) |

| ¹³C | |||

| -CH₃ | 50 - 60 | Triplet | ²J(C,F) |

| -CF₂-CH₃ | 110 - 125 | Triplet | ¹J(C,F) |

| -CF₂-O- | 115 - 130 | Triplet | ¹J(C,F) |

| -OCF₃ | 120 - 130 | Quartet | ¹J(C,F) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an appropriate standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is common. For ¹⁹F NMR, CFCl₃ is the standard reference.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution, which is crucial for resolving complex couplings in fluorinated molecules.[3]

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

To confirm assignments, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be invaluable.[4]

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by strong C-F stretching absorptions.

-

C-F Stretching: Fluorinated compounds exhibit very strong and characteristic absorption bands in the region of 1400 - 1000 cm⁻¹ .[6] Given the multiple C-F bonds in different electronic environments (CF₃ and CF₂), a series of intense, complex, and overlapping bands is expected in this region.

-

C-O-C Stretching: The ether linkage will produce a strong absorption band, typically in the 1150 - 1050 cm⁻¹ region. This band will likely overlap with the strong C-F absorptions.

-

C-H Stretching and Bending: The methyl group will show C-H stretching vibrations around 2950 - 2850 cm⁻¹ and C-H bending vibrations around 1470 - 1365 cm⁻¹ .[7] These bands will be of weak to medium intensity compared to the C-F bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | 2950 - 2850 | Weak-Medium |

| C-H Bend | 1470 - 1365 | Medium |

| C-F Stretch | 1400 - 1000 | Very Strong, Broad |

| C-O-C Stretch | 1150 - 1050 | Strong (may overlap with C-F) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 234.04 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 234 may be weak or absent in the EI spectrum due to the instability of the highly fluorinated parent ion.

-

Key Fragmentation Pathways: Fragmentation will likely occur at the C-C and C-O bonds. Alpha-cleavage (cleavage at the bond adjacent to the ether oxygen) is a common pathway for ethers.

-

Loss of -CF₃: A prominent peak at m/z = 165 [M - CF₃]⁺.

-

Loss of -OCF₃: A peak at m/z = 149 [M - OCF₃]⁺.

-

Cleavage of the C2-C3 bond: This can lead to fragments such as [CH₃CF₂]⁺ (m/z = 65 ) and [CF₂OCF₃]⁺ (m/z = 119 ).

-

[CF₃]⁺ ion: A very common fragment in fluorinated compounds at m/z = 69 .

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile liquid, direct injection or use of a Gas Chromatography (GC-MS) interface is ideal. GC-MS provides separation from any impurities prior to mass analysis.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. For confirmation of the molecular ion, a softer ionization technique like Chemical Ionization (CI) could be employed.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. The combination of ¹H, ¹⁹F, and ¹³C NMR, alongside IR and MS, provides a comprehensive and self-validating framework for the structural confirmation of this complex fluorinated ether. The key identifiers will be the unique coupling patterns in the ¹H and ¹⁹F NMR spectra, the intense C-F absorption bands in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum. These predictive data serve as a benchmark for researchers and analysts working with novel organofluorine compounds.

References

-

Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.

-

National Institute of Standards and Technology (NIST). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook.

-

Henne, A. L., & Smook, M. A. (1950). Fluorinated Ethers. Journal of the American Chemical Society, 72(10), 4378–4380.

-

Jaroš, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2993–3001.

-

National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane. NIST Chemistry WebBook.

-

Jaroš, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.

-

National Institute of Standards and Technology (NIST). 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. NIST Chemistry WebBook.

-

Piatkowski, F., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry Letters, 13(34), 8048–8054.

-

Jaroš, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.

-

National Center for Biotechnology Information. 1,1,2,2,3-Pentafluoropropane. PubChem Compound Summary.

-

National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane. NIST Chemistry WebBook.

-

National Center for Biotechnology Information. 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene. PubChem Compound Summary.

-

National Center for Biotechnology Information. 1,1,1,3,3-Pentafluoropropane. PubChem Compound Summary.

-

Wiley-VCH GmbH. 1,1,1,2,2-Pentafluoropropane. SpectraBase.

-

Clark, J. Infrared Spectrum of Propane. Doc Brown's Advanced Organic Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of propane C3H8 CH3CH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Frontier of Fluorinated Ethers: A Technical Guide to 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Territory of a Niche Fluoroether

In the landscape of medicinal and materials chemistry, fluorinated organic compounds hold a privileged position. Their unique electronic properties, metabolic stability, and conformational effects make them invaluable tools in the design of novel therapeutics and advanced materials. This guide delves into the technical considerations surrounding the specific fluoroether, 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane .

A crucial starting point for the characterization and regulatory compliance of any chemical compound is its Chemical Abstracts Service (CAS) number. A CAS Registry Number is a unique numerical identifier assigned to a single, specific substance, ensuring unambiguous identification in research and commerce.[1][2] However, extensive searches of chemical databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem, did not yield a specific CAS number for this compound at the time of this writing. This suggests that the compound is not commonly available or may be a novel chemical entity that has not yet been registered.

The absence of a dedicated CAS number necessitates a broader, more inferential approach. This guide will, therefore, use the target molecule as a focal point to explore the broader class of short-chain, highly fluorinated ethers. By examining its close structural analogs, we can extrapolate its likely physicochemical properties, discuss potential synthetic pathways, understand its relevance in modern drug discovery, and establish a robust framework for its safe handling.

Physicochemical Profile: An Extrapolation from Structural Neighbors

The molecular structure of this compound is CF₃CF₂CH₂OCF₃. Its properties can be reasonably predicted by analyzing documented data for structurally similar compounds.

| Property | Predicted Value/Characteristic | Rationale and Comparative Analogs |

| Molecular Formula | C₄H₃F₈O | Derived from the chemical structure. |

| Molecular Weight | ~234.06 g/mol | Calculated from the molecular formula. |

| Boiling Point | Low to moderate | Analogs like 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (CAS 375-03-1) have a boiling point of approximately 34.6 °C.[3] The slightly higher molecular weight of our target compound may result in a marginally higher boiling point. |

| Density | > 1 g/mL | Highly fluorinated compounds are typically denser than water. |

| Solubility | Poor in water, soluble in organic solvents | The high degree of fluorination imparts significant hydrophobicity. Studies on other per- and polyfluoroalkyl substances (PFAS) confirm their stability and persistence in aqueous environments, with limited solubility.[4] |

| Lipophilicity | High | The trifluoromethoxy (-OCF₃) group is known to significantly increase lipophilicity, a key factor in drug design for enhancing membrane permeability.[5][6][7] |

| Stability | High | The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[5] Perfluoroethers, as a class, are noted for their chemical inertness.[8] |

Strategic Synthesis of Fluorinated Ethers

Proposed Synthetic Pathway:

A plausible route involves the reaction of a pentafluoropropyl alcohol or a reactive derivative with a trifluoromethylating agent.

Caption: A generalized Williamson ether synthesis for the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Alkoxide: To a solution of 2,2,3,3,3-pentafluoro-1-propanol in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentafluoropropoxide.

-

Trifluoromethylation: A suitable electrophilic trifluoromethylating agent is then introduced to the reaction mixture. The choice of agent is critical and can range from simple trifluoromethyl iodide (CF₃I) under photolytic or radical initiation conditions to more sophisticated hypervalent iodine reagents.

-

Reaction and Workup: The reaction is allowed to proceed, often with gentle heating, while being monitored by gas chromatography or NMR spectroscopy. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

-

Purification: The crude product is then purified, typically by fractional distillation, owing to the volatile nature of many fluorinated compounds.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent its decomposition and unwanted side reactions.

-

Aprotic Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to solubilize the ionic intermediates without interfering with the nucleophilic substitution.

-

Inert Atmosphere: This prevents the reaction of the highly reactive alkoxide with atmospheric oxygen or moisture.

The Role of the Trifluoromethoxy Group in Drug Development

The incorporation of fluorinated motifs, particularly the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, is a well-established strategy in modern drug design.[2][9] These groups can profoundly and beneficially alter the properties of a parent molecule.

-

Metabolic Stability: The strength of the C-F bond makes the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[5]

-

Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6] This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for neurologically active drugs.[7]

-

Conformational Control: The steric bulk and electronic nature of the trifluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a target protein.

-

pKa Modulation: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.

Several FDA-approved drugs contain the trifluoromethoxy group, highlighting its importance in successful drug development.[5] The synthesis and study of novel molecules like this compound and its isomers are therefore of significant interest to medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Safety, Handling, and Environmental Considerations

Given its structure, this compound would be classified as a per- and polyfluoroalkyl substance (PFAS). This classification carries with it important safety and handling protocols due to the potential for bioaccumulation and environmental persistence associated with some members of this broad chemical family.

Personal Protective Equipment (PPE) and Engineering Controls:

-

Containment: All work with this and similar volatile fluorinated compounds should be conducted within a certified chemical fume hood to prevent inhalation exposure.[10]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[12]

-

Lab Attire: A lab coat, long pants, and closed-toe shoes are required.[10]

Handling and Storage:

-

Ignition Sources: Keep away from heat, sparks, and open flames.[12]

-

Ventilation: Ensure adequate ventilation during use.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Waste Disposal: All PFAS-contaminated waste, including empty containers and used PPE, must be disposed of as hazardous waste according to institutional and local regulations.[10]

Spill Response:

In the event of a spill, evacuate the area and ensure it is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Caption: Key safety and handling workflow for fluorinated ethers.

Conclusion and Future Outlook

While this compound remains a compound without a specific CAS identifier, its structural features place it at the heart of modern chemical research. The insights gained from its analogs provide a robust framework for understanding its potential properties and applications. The trifluoromethoxy group continues to be a powerful tool in drug discovery, and the development of novel, small, and highly fluorinated building blocks like the one discussed herein is essential for the advancement of medicinal chemistry. Future research into the synthesis and characterization of this and similar fluoroethers will undoubtedly contribute to the creation of next-generation pharmaceuticals and materials. It is imperative that such research is conducted with a strong foundation in the principles of chemical safety and environmental stewardship.

References

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2015). PubMed. Retrieved January 13, 2026, from [Link]

-

α-Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. (2005). Ingenta Connect. Retrieved January 13, 2026, from [Link]

-

Perfluoroether. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

1,1,2,2-Tetrafluoro-3-(pentafluoroethoxy)propane. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Fluorinated Ethers of Cannabinol (CBN). (2023). MDPI. Retrieved January 13, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 13, 2026, from [Link]

-

SAFETY DATA SHEET. (2023). Gage Products. Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet. (2024). Angene Chemical. Retrieved January 13, 2026, from [Link]

-

1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

PFAS. (n.d.). Michigan State University Environmental Health & Safety. Retrieved January 13, 2026, from [Link]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

-

1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro-. (n.d.). US EPA. Retrieved January 13, 2026, from [Link]

-

CAS Registry. (n.d.). CAS.org. Retrieved January 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). CAS.org. Retrieved January 13, 2026, from [Link]

-

CAS Registry. (n.d.). US EPA. Retrieved January 13, 2026, from [Link]

-

1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, polymer with 1,1,2,2-tetrafluoroethene and 1,1,2-trifluoro-2-(trifluoromethoxy)ethene. (n.d.). US EPA. Retrieved January 13, 2026, from [Link]

-

CAS Number Search. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

1,1,2,2,3-Pentafluoropropane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE. (1999). Google Patents.

-

5-(2-Nitrophenyl)oxazole. (n.d.). CAS Common Chemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]

- 7. mdpi.com [mdpi.com]

- 8. Perfluoroether - Wikipedia [en.wikipedia.org]

- 9. 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane [webbook.nist.gov]

- 10. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 11. angenechemical.com [angenechemical.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Fluorinated Propane Derivatives

Abstract

Fluorinated propane derivatives are a critical class of compounds with widespread applications, notably as refrigerants, blowing agents, and fire suppressants, largely driven by their favorable thermodynamic properties and reduced environmental impact compared to their chlorofluorocarbon (CFC) predecessors.[1][2] This technical guide provides a comprehensive exploration of the core thermodynamic properties of these molecules, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the intricate relationship between the degree and position of fluorine substitution and the resulting thermochemical and physical characteristics. This guide emphasizes not only the presentation of key data but also the underlying principles and the experimental and computational methodologies used to determine these properties, ensuring a robust and self-validating understanding of the subject.

Introduction: The Significance of Fluorination on Propane's Thermodynamic Profile

The strategic substitution of hydrogen with fluorine in the propane backbone instigates profound changes in its physicochemical properties. The high electronegativity of fluorine and the strength of the C-F bond significantly influence electron distribution, bond lengths, and intermolecular forces.[3] These molecular-level alterations manifest as macroscopic changes in thermodynamic properties such as enthalpy of formation, heat capacity, vapor pressure, and critical point data. Understanding these structure-property relationships is paramount for the rational design of new fluorinated compounds with tailored characteristics for specific applications, ranging from next-generation refrigerants with low global warming potential (GWP) to specialized solvents and pharmaceutical intermediates.[4]

This guide will systematically explore these properties, providing both a theoretical framework and practical insights into their determination and application.

Thermochemical Properties: A Foundation of Stability and Reactivity

The thermochemical properties of fluorinated propanes dictate their stability, energy content, and potential for chemical transformation.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a critical parameter for assessing the energetic stability of a molecule. For fluorinated propanes, ΔHf° is significantly influenced by the number and location of fluorine atoms. Generally, increasing fluorination leads to a more negative enthalpy of formation, indicating greater thermodynamic stability.[1] This stabilization can be attributed to the strong carbon-fluorine bond.

Table 1: Standard Enthalpies of Formation (ΔHf°₂₉₈) for Selected Fluorinated Propanes

| Compound | Formula | ΔHf°₂₉₈ (kcal/mol) | Reference |

| 1-Fluoropropane | CH₂FCH₂CH₃ | -67.37 | [1] |

| 2-Fluoropropane | CH₃CHFCH₃ | - | [5] |

| 1,1-Difluoropropane | CHF₂CH₂CH₃ | -109.75 | [1] |

| 2,2-Difluoropropane | CH₃CF₂CH₃ | -123.66 | [1] |

| 1,1,1-Trifluoropropane | CF₃CH₂CH₃ | -164.68 | [1] |

| 1,1,1,2,2-Pentafluoropropane | CF₃CF₂CH₃ | -271.14 | [1] |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | CF₃CH₂CHF₂ | -221.57 | [1] |

| 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | CF₃CFHCF₃ | - | [6] |

Note: A comprehensive list of ΔHf° values can be found in the cited literature.

The position of fluorine substitution also plays a crucial role. For instance, geminal substitution (two fluorine atoms on the same carbon) often results in greater stabilization compared to vicinal substitution (fluorine atoms on adjacent carbons), a phenomenon attributed to anomeric-like interactions.[7][8]

Entropy (S°)

Standard entropy is a measure of the molecular disorder or randomness. For fluorinated propanes, entropy is influenced by molecular weight, symmetry, and vibrational modes. As the number of fluorine atoms increases, the molecular weight increases, which generally leads to a higher entropy. However, the symmetry of the molecule can counteract this effect; highly symmetrical molecules tend to have lower entropy.

Heat Capacity (Cp)

The constant pressure heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. It is a critical parameter in many engineering applications, particularly in the design of heat transfer systems. The liquid-phase heat capacities of numerous fluorinated propane derivatives have been measured using techniques like differential scanning calorimetry (DSC).[2] These values are essential for identifying suitable alternative refrigerants and blowing agents.[2]

Physical Properties: Defining Application Suitability

The physical properties of fluorinated propanes are direct consequences of their intermolecular forces and are pivotal in determining their suitability for various applications.

Vapor Pressure

Vapor pressure is a key determinant of a substance's volatility and is a critical parameter for refrigerants and blowing agents. The vapor pressure of fluorinated propanes is highly dependent on the degree of fluorination. As the number of fluorine atoms increases, the intermolecular forces (van der Waals forces) can either increase or decrease depending on the specific isomer, leading to a wide range of boiling points and vapor pressures.[6][9]

Critical Properties (Tc, Pc, ρc)

The critical temperature (Tc), critical pressure (Pc), and critical density (ρc) define the point at which the liquid and gas phases of a substance become indistinguishable. These properties are fundamental for designing refrigeration cycles and other processes involving phase changes.[6] For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) is considered a promising replacement for some chlorine-containing compounds due to its favorable thermophysical properties, including its critical point.[10][11]

Table 2: Critical Properties of Selected Fluorinated Propanes

| Compound | Formula | Tc (°C) | Pc (MPa) | Reference |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | CF₃CH₂CHF₂ | 153.86 | 3.651 | [12] |

| 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | CF₃CFHCF₃ | 101.7 | 2.92 | [6] |

| Perfluoropropane | C₃F₈ | 71.9 | 2.68 | [13] |

Methodologies for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on a combination of experimental measurements and computational modeling.

Experimental Protocols

DSC is a powerful technique for measuring the heat capacity of liquids and solids.[2]

Step-by-Step Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically < 100 mg) of the fluorinated propane derivative is hermetically sealed in a sample pan.[2]

-

Instrument Calibration: The DSC instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Measurement: The sample and a reference pan (usually empty) are subjected to a controlled temperature program (e.g., heating at a constant rate). The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat flow difference is used to calculate the heat capacity of the sample as a function of temperature. Corrections for the heat of vaporization are necessary for volatile samples.[2]

Combustion calorimetry is a classic technique for determining the enthalpy of formation of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: A known mass of the fluorinated propane is placed in a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen, and the sample is ignited.

-

Temperature Measurement: The temperature change of the surrounding water bath is precisely measured.

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the known heat capacity of the calorimeter. This, combined with the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF or CF₄), allows for the calculation of the enthalpy of formation of the original compound.[14] It is crucial to accurately determine the final products, as incomplete combustion can lead to errors.[14]

Computational Chemistry Protocols

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.

The Gaussian-n (Gn) theories are composite ab initio methods designed to achieve high accuracy in thermochemical calculations.[15] G4 theory and its variants, such as G4(MP2), are widely used for predicting enthalpies of formation, ionization potentials, and electron affinities with an accuracy that often approaches experimental uncertainty.[16][17]

Workflow for G4(MP2) Calculation:

Caption: G4(MP2) Computational Workflow

This workflow involves an initial geometry optimization and frequency calculation, followed by a series of single-point energy calculations at different levels of theory and with different basis sets. These energies are then combined with empirical higher-level corrections to yield a highly accurate final energy.[15][16]

Structure-Property Relationships: The Impact of Fluorine Substitution

The thermodynamic properties of fluorinated propanes are not simply a function of the number of fluorine atoms but are also intricately linked to their specific placement on the propane backbone.

Influence of Fluorine Position on Stability

As previously mentioned, the relative positions of fluorine atoms have a significant impact on molecular stability. The "gauche effect" and other stereoelectronic interactions can lead to substantial differences in the enthalpies of formation between isomers.

Caption: Impact of Fluorine Position

Effect on Intermolecular Forces and Physical Properties

The introduction of highly polar C-F bonds significantly alters the intermolecular forces. While individual C-F bonds are highly polar, the overall molecular dipole moment depends on the symmetry of the fluorine substitution. Symmetrical molecules like perfluoropropane (C₃F₈) have very small dipole moments and, consequently, weak intermolecular forces and low boiling points despite their high molecular weight.[3][13] In contrast, asymmetrical molecules can have large dipole moments, leading to stronger dipole-dipole interactions and higher boiling points.

Conclusion

The thermodynamic properties of fluorinated propane derivatives are a complex interplay of molecular structure, bond strengths, and intermolecular forces. A thorough understanding of these properties, gained through a combination of rigorous experimental measurement and high-level computational modeling, is essential for the continued development of advanced materials with tailored functionalities. This guide has provided a foundational overview of the key thermodynamic parameters, the methodologies for their determination, and the fundamental principles governing the structure-property relationships in this important class of molecules. As the demand for environmentally benign and high-performance chemicals grows, the systematic study of fluorinated propanes will undoubtedly continue to be a vibrant and critical area of research.

References

-

Chen, S. S., Rodgers, A. S., Chao, J., Wilhoit, R. C., & Zwolinski, B. J. (1999). Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. Journal of Physical Chemistry A, 103(29), 5602–5610. [Link]

-

Hwang, S. H., DesMarteau, D. D., Beyerlein, A. L., & Smith, N. D. (1993). The heat capacity of fluorinated propane and butane derivatives by differential scanning calorimetry. Journal of Thermal Analysis, 39(10-11), 2515-2526. [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

-

Laesecke, A., & Defibaugh, D. R. (2003). Thermal Conductivity of HFC-245fa from (243 to 413) K. Journal of Chemical & Engineering Data, 48(5), 1354–1359. [Link]

-

Huber, M. L., & Laesecke, A. (2007). Transport Properties of 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Chemical & Engineering Data, 52(5), 1839–1846. [Link]

-

An, K., & Mebel, A. M. (2010). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 114(25), 6949–6958. [Link]

-

Jeschke, S., & Gohlke, H. (2018). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 58(12), 2463–2479. [Link]

-

Zyhowski, G. J., Spatz, M. W., & Yana Motta, S. (2002). An Overview Of The Properties And Applications of HFC-245fa. International Refrigeration and Air Conditioning Conference. Paper 571. [Link]

-

Paulechka, E., & Kazakov, A. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 64(11), 4863–4874. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1741–1748. [Link]

-

Khan, M. A., & Kumar, R. (2021). Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment. Energies, 14(16), 5035. [Link]

- O'Hagan, D. (2008). Understanding the effects of fluorine in organic compounds. Journal of Fluorine Chemistry, 129(9), 745-754.

-

Honeywell. (n.d.). Thermophysical properties of HFC-245fa and its alternative low-GWP refrigerants. ResearchGate. [Link]

-

Beyerlein, A. L., DesMarteau, D. D., Hwang, S. H., & Smith, N. D. (1992). Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Alternatives. P2 InfoHouse. [Link]

-

Wikipedia. (2023). Quantum chemistry composite methods. [Link]

-

Beyerlein, A. L., DesMarteau, D. D., Xie, Y., & Naik, K. N. (1996). Physical properties of fluorinated propane and butane derivatives and the vapor pressure of R-245ca/338mccq mixtures as R-11 alternatives. (No. NREL/TP-441-21544). National Renewable Energy Lab., Golden, CO (United States). [Link]

- Tillner-Roth, R., & Baehr, H. D. (1994). Thermodynamic properties of pure and blended hydrofluorocarbon(HFC) refrigerants.

- da Silva, E. C., & Ramalho, J. P. (2017). G3(MP2)//B3-SBK: A revision of a composite theory for calculations of thermochemical properties including some non-transition elements beyond the fourth period. Computational and Theoretical Chemistry, 1116, 16-24.

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1741-1748. [Link]

-

Cheméo. (n.d.). Propane, 2-fluoro-. [Link]

-

Khan, M. A., & Kumar, R. (2021). Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment. Energies, 14(16), 5035. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Fluoropropane. In NIST Chemistry WebBook. [Link]

-

ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). [Link]

-

Schlegel, H. B. (n.d.). G3(MP2) Theory. [Link]

-

Dolbier, W. R., Medinger, K. S., Greenberg, A., & Liebman, J. F. (1982). The thermodynamic effect of fluorine as a substituent. Tetrahedron, 38(15), 2415–2420. [Link]

-

Potter, R. L. (1958). Thermodynamic Functions of Some Simple Fluorine Compounds. The Journal of Chemical Physics, 28(5), 976-977. [Link]

-

Wang, Y., Li, Y., & Zhang, J. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Earth and Space Chemistry, 5(7), 1776–1785. [Link]

-

Didion, D. A., & Bivens, D. B. (1994). Thermodynamic Evaluation of Predicted Fluorinated Ether, Ethane, and Propane Azeotropes. Purdue e-Pubs. [Link]

-

Beyerlein, A. L., DesMarteau, D. D., Hwang, S. H., Smith, N. D., & Joyner, P. (1993). Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants. U.S. Environmental Protection Agency. [Link]

-

Burgess, D. R., Jr., & Zachariah, M. R. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. National Institute of Standards and Technology. [Link]